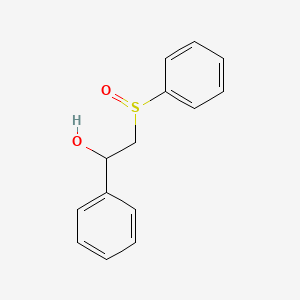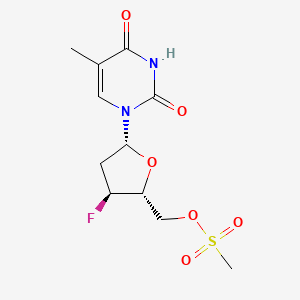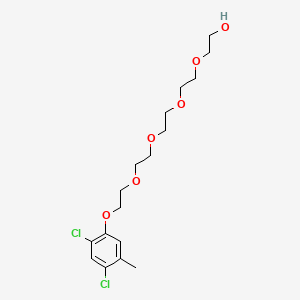
Emetine, N-(1-carboxyprolyl)-, benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Emetine, N-(1-carboxyprolyl)-, benzyl ester is a chemical compound that belongs to the class of esters. It is derived from emetine, a well-known alkaloid used for its medicinal properties. The benzyl ester modification enhances its chemical stability and potentially alters its biological activity. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of emetine, N-(1-carboxyprolyl)-, benzyl ester typically involves the esterification of emetine with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Organic solvents like dichloromethane or toluene.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Reaction Time: The reaction may take several hours to complete, depending on the specific conditions and reagents used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
化学反応の分析
Types of Reactions
Emetine, N-(1-carboxyprolyl)-, benzyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
Emetine, N-(1-carboxyprolyl)-, benzyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study esterification and related reactions.
Biology: Investigated for its potential effects on cellular processes and enzyme activity.
Medicine: Explored for its pharmacological properties, including potential anti-protozoal and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of emetine, N-(1-carboxyprolyl)-, benzyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group may enhance its ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Emetine: The parent compound, known for its anti-protozoal activity.
Dehydroemetine: A derivative with similar pharmacological properties.
Cephaeline: Another alkaloid with related chemical structure and biological activity.
Uniqueness
Emetine, N-(1-carboxyprolyl)-, benzyl ester is unique due to its ester modification, which can alter its chemical stability and biological activity compared to its parent compound and other derivatives. This modification may enhance its potential as a therapeutic agent or research tool.
特性
CAS番号 |
15401-05-5 |
|---|---|
分子式 |
C42H53N3O7 |
分子量 |
711.9 g/mol |
IUPAC名 |
benzyl 2-[1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C42H53N3O7/c1-6-28-25-43-17-14-29-21-37(48-2)39(50-4)23-32(29)35(43)19-31(28)20-36-33-24-40(51-5)38(49-3)22-30(33)15-18-44(36)41(46)34-13-10-16-45(34)42(47)52-26-27-11-8-7-9-12-27/h7-9,11-12,21-24,28,31,34-36H,6,10,13-20,25-26H2,1-5H3 |
InChIキー |
PLOQAOPTFMOLKS-UHFFFAOYSA-N |
正規SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4C(=O)C6CCCN6C(=O)OCC7=CC=CC=C7)OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


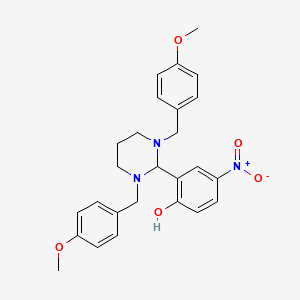
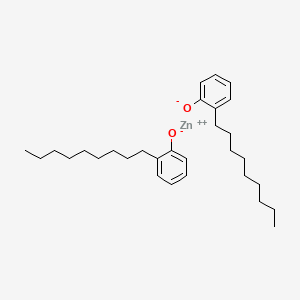
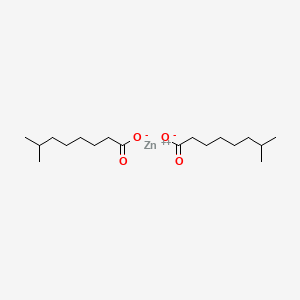
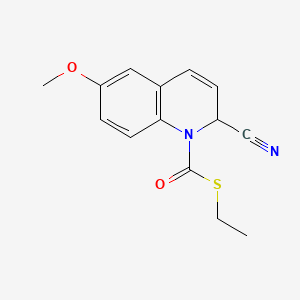


![[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride](/img/structure/B12793958.png)
